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Compound of Interest

1,3-Dimethoxy-2-methylpropan-2-
Compound Name:

amine
CAS No.: 130874-19-0
Cat. No.: B2553214

Get Quote

\ J

Subject: High-Stability, High-Solubility C-Terminal Capping Strategy CAS: 210528-98-6
Formula:

Molecular Weight: 133.19 g/mol

Executive Summary

In the development of peptide therapeutics, C-terminal modification is a critical strategy to
prevent enzymatic degradation by carboxypeptidases and to tune physicochemical properties.
While simple amides (

) or alkyl amides (

) are common, they often lack the steric bulk required for prolonged half-life or the polarity
needed to prevent aggregation.

1,3-Dimethoxy-2-methylpropan-2-amine serves as an advanced "Solubilizing Steric Shield.”
Structurally, it is a tertiary alkyl amine (isosteric with tert-butylamine) functionalized with two
methoxy ether tails. This unique architecture provides:
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» Proteolytic Resistance: The quaternary carbon

to the nitrogen creates a "neopentyl-like" steric lock, rendering the C-terminal amide bond
highly resistant to hydrolysis.

e Enhanced Solubility: Unlike hydrophobic tert-butyl groups, the dimethoxy motif engages in
hydrogen bonding with water, significantly improving the aqueous solubility of the peptide.

Chemical Mechanism & Rationale[1][2]
The "Steric-Solubility"” Paradox

Typically, increasing steric bulk to improve metabolic stability (e.g., using adamantyl or tert-
butyl groups) drastically reduces water solubility, leading to aggregation and difficult
purification. 1,3-Dimethoxy-2-methylpropan-2-amine resolves this paradox:

o Steric Core: The central carbon is bonded to a methyl group and two methylene groups,
creating a tertiary center. This blocks the active site of carboxypeptidases.

e Solvating Arms: The two

arms act as "mini-PEG" units. They disrupt intermolecular hydrophobic interactions
(aggregation) and recruit water molecules.

Structural Comparison

tert-Butyl Amide

1,3-Dimethoxy-2-

Feature methylpropyl Amide

(Standard)

(Advanced)

Structure
Steric Bulk High (Tertiary C) High (Tertiary C)
Hydrophobicity High (Lipophilic) Low (Amphiphilic)
LogP Contribution Positive (Increases retention) Negative (Reduces retention)
Enzyme Stability Excellent Excellent

Mechanism of Action Diagram
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The following diagram illustrates the synthesis and shielding mechanism.
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Stabilized Peptide Amide
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Click to download full resolution via product page

Caption: Schematic of coupling reaction and subsequent enzymatic resistance/solvation
mechanism.

Experimental Protocols
Pre-requisites

e Reagent: 1,3-Dimethoxy-2-methylpropan-2-amine (Liquid, store at 2-8°C).

e Coupling Agents: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is
strictly recommended due to the steric hindrance of the amine. Standard EDC/HOBt is often
insufficient.

o Base: DIPEA (N,N-Diisopropylethylamine) or TMP (2,4,6-Trimethylpyridine).

e Solvent: DMF (Anhydrous).

Protocol A: Solution Phase C-Terminal Capping

This protocol is designed for peptides cleaved from acid-labile resins (e.g., 2-Chlorotrityl
Chloride or Sieber Amide) that retain side-chain protection.
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Step 1: Peptide Cleavage (Retention of Side-Chain Protection)
e Synthesize peptide on 2-Chlorotrityl Chloride (2-CTC) Resin.
e Cleave using mild acid: 1% TFAin DCM (

min).
o Neutralize eluate immediately with pyridine or DIPEA.
o Concentrate to obtain the Protected Peptide Acid.

Step 2: Activation and Coupling

Dissolve Protected Peptide Acid (1.0 equiv) in anhydrous DMF (0.1 M).

Add HATU (1.2 equiv) and HOALt (1.2 equiv).

Add DIPEA (2.5 equiv). Stir for 2 minutes to activate (Yellow color indicates active ester).

Add 1,3-Dimethoxy-2-methylpropan-2-amine (1.5 - 2.0 equiv).

Stir at Room Temperature for 4-16 hours. Monitor by HPLC/MS.

o Note: Due to steric hindrance, reaction kinetics are slower than standard amines. If
conversion is <80% after 4h, add more HATU/Amine or heat to 40°C.

Step 3: Global Deprotection
e Evaporate DMF.

e Treat residue with TFA/TIS/H20 (95:2.5:2.[1]5) for 2—3 hours to remove side-chain protecting
groups.

e Precipitate in cold diethyl ether and purify via RP-HPLC.

Protocol B: Alternative Acid Fluoride Method (For
Difficult Sequences)
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If HATU coupling fails due to extreme steric bulk (e.g., if the C-terminal residue is Valine or
Proline), use the Acid Fluoride method.

Dissolve Protected Peptide Acid in DCM.

Add TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) (1.2 equiv) and DIPEA
(2.5 equiv).

Add 1,3-Dimethoxy-2-methylpropan-2-amine (2.0 equiv).

The in situ generated acid fluoride is highly reactive toward hindered amines.

Analytical Data & Expectations

When comparing the 1,3-dimethoxy-2-methylpropyl modified peptide against a standard C-
terminal amide, researchers should expect the following physicochemical shifts:

Standard Amide (- Modified Amide (-

Parameter Impact
CONH2) CONHR)

Polarity of methoxy

HPLC Retention Time Baseline Slight Shift (+/-) groups balances the
alkyl core.

- ] Ether groups prevent

Solubility (pH 7.4) Low/Moderate High )
aggregation.
Blocks

Serum Half-Life Low (<30 min) High (>4 hrs) carboxypeptidase
degradation.
Characteristic mass

Mass Spec (ESI) [M+H]+ [M+H]+ + 115.1 Da

shift (+133 - 18).

Troubleshooting Guide

¢ Issue: Low Coupling Yield.

o Cause: Steric clash between the tertiary amine and the C-terminal amino acid.
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o Solution: Switch to Protocol B (TFFH) or use Microwave irradiation (50°C, 15 min). Ensure
the amine is free of carbonate salts (store under inert gas).

 Issue: Side Reaction (Guanidinylation).
o Cause: Slow coupling allows the amine to react with the uronium moiety of HATU.

o Solution: Pre-activate the acid with HATU/Base for 2 minutes before adding the amine, or
switch to PyAOP (Phosphonium salt) which does not guanidinylate.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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Contact our Ph.D. Support Team for a compatibility check
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